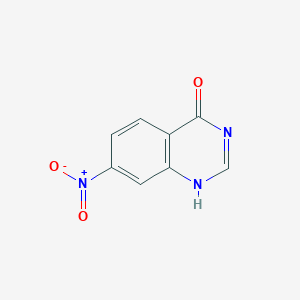

7-Nitroquinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-6-2-1-5(11(13)14)3-7(6)9-4-10-8/h1-4H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCJURLBTXOJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80318958 | |

| Record name | 7-NITROQUINAZOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80318958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20872-93-9 | |

| Record name | 20872-93-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-NITROQUINAZOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80318958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Nitroquinazolin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Nitroquinazolin-4(3H)-one: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitroquinazolin-4(3H)-one is a heterocyclic organic compound featuring a quinazolinone core substituted with a nitro group. The quinazolinone scaffold is a prominent structure in medicinal chemistry, recognized for its broad range of biological activities. The presence and position of the nitro group on this scaffold significantly influence its chemical reactivity and potential as a pharmacophore or a synthetic intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, structural elucidation, and potential biological applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Properties and Structure

This compound is typically a light yellow to brown solid.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅N₃O₃ | [1] |

| Molecular Weight | 191.14 g/mol | [1] |

| CAS Number | 20872-93-9 | [1] |

| Appearance | Light yellow to brown solid | [1] |

| Boiling Point | 381.3 °C (Predicted) | [2] |

| Melting Point | >300 °C (for the related 6-nitro isomer) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol (heated) (for the related 6-nitro isomer) | [4] |

Structural Information

The chemical structure of this compound is defined by the following identifiers:

-

Canonical SMILES: C1=CC2=C(C=C1--INVALID-LINK--[O-])N=CNC2=O[5]

-

InChI: InChI=1S/C8H5N3O3/c12-8-6-2-1-5(11(13)14)3-7(6)9-4-10-8/h1-4H,(H,9,10,12)[5]

-

InChIKey: LPCJURLBTXOJHS-UHFFFAOYSA-N[5]

The molecule consists of a pyrimidinone ring fused to a benzene ring, with a nitro group attached at the 7th position of the quinazoline core.

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

The proton and carbon nuclear magnetic resonance (NMR) spectra are crucial for elucidating the chemical environment of each atom in the molecule. Based on data from related quinazolinone derivatives, the following table summarizes the predicted and observed chemical shifts.

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| H-2 | ~8.2 | C-2 | ~145 |

| H-5 | ~8.4 | C-4 | ~162 |

| H-6 | ~7.8 | C-4a | ~120 |

| H-8 | ~8.1 | C-5 | ~128 |

| NH | ~12.5 | C-6 | ~125 |

| C-7 | ~148 (due to NO₂) | ||

| C-8 | ~118 | ||

| C-8a | ~149 |

Note: Predicted values are based on the analysis of similar quinazolinone structures and may vary depending on the solvent and experimental conditions.[6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands expected for this compound are listed below.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | 3200-3000 |

| C=O Stretch (Amide) | 1700-1670 |

| C=N Stretch | 1630-1610 |

| NO₂ Stretch (asymmetric) | 1550-1530 |

| NO₂ Stretch (symmetric) | 1360-1340 |

| Aromatic C-H Stretch | ~3100 |

| Aromatic C=C Stretch | 1600-1450 |

Data compiled from typical IR absorption ranges for the respective functional groups.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak ([M]⁺) for this compound would be at an m/z of approximately 191.0331, corresponding to its exact mass.[10] Common fragmentation patterns for quinazolinones involve the loss of CO, N₂, and fragments from the aromatic ring system.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of the quinazolinone core is the reaction of an appropriately substituted 2-aminobenzoic acid with formamide. This serves as a source of the C2 carbon and the N3 nitrogen of the quinazolinone ring.

Caption: General synthesis of this compound.

Detailed Protocol:

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-nitrobenzoic acid and an excess of formamide.

-

Heating: Heat the reaction mixture to a temperature of 120-150 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion of the reaction (typically several hours), allow the mixture to cool to room temperature. Pour the reaction mixture into cold water to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with water, and then recrystallize from a suitable solvent such as ethanol or acetic acid to obtain the purified this compound.[11]

Biological Activity and Signaling Pathways

The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. Many of these activities are attributed to the inhibition of various protein kinases.

Potential as a Tyrosine Kinase Inhibitor

Several studies have demonstrated that quinazolin-4(3H)-one derivatives can act as inhibitors of multiple tyrosine protein kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[12][13][14][15] The general mechanism of action for many of these inhibitors involves competitive binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.

Caption: Potential mechanism of tyrosine kinase inhibition.

While specific studies on the kinase inhibitory activity of this compound are limited in the public domain, its structural similarity to known kinase inhibitors suggests that it is a promising candidate for such activity. The nitro group at the 7-position can influence the electronic properties of the quinazolinone ring system, potentially affecting its binding affinity and selectivity for different kinase targets.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in organic synthesis and drug discovery. Its quinazolinone core is a well-recognized pharmacophore, and the presence of the nitro group offers a site for further chemical modification or can directly contribute to its biological activity. The likely role of quinazolinone derivatives as tyrosine kinase inhibitors makes this compound a compound of high interest for the development of novel anticancer agents and other therapeutics. Further detailed biological evaluation of this specific compound is warranted to fully elucidate its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 7-Nitroquinazolin-4(3H)-one

CAS Number: 20872-93-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Nitroquinazolin-4(3H)-one, a key heterocyclic organic compound. It serves as a foundational building block in medicinal chemistry and agrochemical research, primarily utilized as a versatile intermediate for the synthesis of more complex, biologically active molecules.[1] This document consolidates available data on its chemical properties, synthesis, and the biological activities of its derivatives, offering detailed experimental protocols and visual representations of relevant chemical and biological pathways.

Core Chemical and Physical Properties

This compound is characterized by a quinazolinone core substituted with a nitro group at the 7-position. This substitution significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor in synthetic organic chemistry.[1]

| Property | Value | Reference |

| CAS Number | 20872-93-9 | [][3][4] |

| Molecular Formula | C₈H₅N₃O₃ | [1][] |

| Molecular Weight | 191.14 g/mol | [1][] |

| Appearance | Light yellow to brown solid | [1] |

| Purity | Typically >98% | [1] |

| Canonical SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])N=CNC2=O | [] |

Synthesis and Derivatization

This compound serves as a critical starting material for a variety of more complex quinazolinone derivatives. The presence of the nitro group and the reactive sites on the quinazolinone ring allow for extensive chemical modifications, including reduction of the nitro group to an amine, which can then be further derivatized.[1]

Proposed Synthesis of the Core Compound

A plausible method for the synthesis of this compound involves the reaction of 2-amino-4-nitrobenzoic acid with formamide. This approach is a common and effective method for the formation of the quinazolinone ring system.

Derivatization Potential

The true value of this compound lies in its role as a synthetic intermediate. The nitro group can be reduced to an amine, providing a handle for a wide array of chemical transformations to generate diverse libraries of compounds for drug discovery.

Biological Activity of Derivatives

While specific biological data for this compound is not extensively available in the public domain, the quinazolinone scaffold is a well-established pharmacophore with a broad range of biological activities.[1] Derivatives of this core structure have shown significant potential as anticancer and anti-inflammatory agents.

Anticancer Activity of Quinazolinone Derivatives

Numerous studies have demonstrated the potent cytotoxic effects of quinazolin-4(3H)-one derivatives against various cancer cell lines. A notable mechanism of action for many of these compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling pathways that regulate cell proliferation and survival.[5][6]

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Quinazolinone-Thiazole Hybrids | PC3 (Prostate) | 10 | [7] |

| MCF-7 (Breast) | 10 | [7] | |

| HT-29 (Colon) | 12 | [7] | |

| Quinazolin-4(3H)-one Hydrazides | MCF-7 (Breast) | 0.20 - 0.84 | [5] |

| A2780 (Ovarian) | 0.14 - 3.00 | [5] | |

| Quinazolin-4(3H)-one Esters | MCF-7 (Breast) | Varies | [5] |

| A2780 (Ovarian) | 0.49 - 16.43 | [5] | |

| Quinazolin-4(3H)-one-Based Hydroxamic Acids | SW620 (Colon), PC-3 (Prostate), NCI-H23 (Lung) | 0.10 - 0.38 | [8] |

Note: The data presented is for derivatives of the quinazolin-4(3H)-one scaffold and not for this compound itself.

Anti-inflammatory Activity of Derivatives

Derivatives of this compound have also been investigated for their anti-inflammatory properties. In vitro and in vivo studies have shown that these compounds can significantly inhibit inflammation.[9]

| Assay | Model | Effect of Derivatives | Reference |

| Egg Albumin Denaturation | In vitro | Significant inhibition of heat-induced albumin denaturation. | [9] |

| Carrageenan-Induced Paw Edema | In vivo (Rat) | Reduction in paw edema. | [9][10] |

| Cotton Pellet Granuloma | In vivo (Rat) | Reduction in granuloma formation. | [9] |

Note: The data presented is for derivatives of this compound and not the parent compound itself.

Signaling Pathway Involvement: EGFR Inhibition

Many quinazolinone derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the downstream signaling pathways that lead to cell proliferation, survival, and metastasis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound and its derivatives, adapted from published literature.

Synthesis of 7-Nitro-2-(4-nitrophenyl)-3-substituted-phenylquinazolin-4(3H)-one Derivatives[10]

This protocol describes a general method for the synthesis of 2,3-disubstituted 7-nitroquinazolin-4(3H)-ones, which can be adapted for various derivatives.

Step I: Intermediate Formation

-

Dissolve 4-nitroanthranilic acid (1 mmol) and triethylamine (1 mmol) in chloroform (50 mL).

-

Add 2-methoxybenzoyl chloride (1 mmol) to the solution and stir at room temperature for 2 hours.

-

Add cyanuric chloride (1 mmol) dissolved in DMF and continue stirring for an additional 4 hours.

-

Wash the reaction mixture with ice-cold water and filter to isolate the crude intermediate product.

Step II: Final Product Synthesis

-

Treat the intermediate from Step I with a substituted aniline (1 mmol) in glacial acetic acid (20 mL) containing sodium acetate (0.25 mg).

-

Reflux the reaction mixture at 60-70°C for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, purify the crude product by recrystallization from ethanol.

-

Characterize the final product using melting point, IR, ¹H NMR, and mass spectroscopy.

In Vitro Anti-inflammatory Assay: Egg Albumin Denaturation Method[10]

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

-

Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations (50-250 µg/mL) of the test compound.

-

Prepare a control solution containing the same components but with 2 mL of PBS instead of the test compound.

-

Incubate the mixtures at 37°C for 15 minutes.

-

Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = (Absorbance of Control - Absorbance of Test) / Absorbance of Control * 100

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats[10][11]

This is a standard model for evaluating acute inflammation.

-

Divide Wistar albino rats into groups (n=6).

-

Administer the test compounds or a control vehicle (e.g., 1% carboxymethyl cellulose) orally.

-

After a set period (e.g., 1 hour), induce inflammation by injecting a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

-

Calculate the percentage inhibition of edema for each group compared to the control group.

Conclusion

This compound is a pivotal chemical entity that serves as a gateway to a vast array of potentially therapeutic compounds.[1] While detailed biological data on the parent compound itself is limited in publicly accessible literature, the extensive research on its derivatives highlights the immense potential of the this compound scaffold in drug discovery, particularly in the development of novel anticancer and anti-inflammatory agents. The synthetic versatility and the established biological relevance of the quinazolinone core make this compound a compound of significant interest for further research and development. This guide provides a foundational resource for scientists and researchers looking to explore the chemistry and therapeutic potential of this important molecule and its derivatives.

References

- 1. nbinno.com [nbinno.com]

- 3. 20872-93-9 | this compound - Capot Chemical [capotchem.com]

- 4. 20872-93-9|this compound|BLD Pharm [bldpharm.com]

- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazolin-4(3H)-one-Based Hydroxamic Acids: Design, Synthesis and Evaluation of Histone Deacetylase Inhibitory Effects and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. theaspd.com [theaspd.com]

- 10. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]

Spectroscopic and Synthetic Profile of 7-Nitroquinazolin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Nitroquinazolin-4(3H)-one, a key intermediate in medicinal chemistry and drug discovery.[1] Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide presents a combination of located data, predicted values derived from structurally similar compounds, and detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₅N₃O₃ |

| Molecular Weight | 191.14 g/mol [1] |

| CAS Number | 20872-93-9[1] |

| Appearance | Light yellow to brown solid[1] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are based on data reported for closely related analogs, including other nitro-substituted quinazolinones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.8 | br s | 1H | N-H |

| ~8.60 | d | 1H | H-8 |

| ~8.45 | dd | 1H | H-6 |

| ~8.30 | s | 1H | H-2 |

| ~8.10 | d | 1H | H-5 |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~160.0 | C-4 |

| ~152.0 | C-8a |

| ~150.0 | C-7 |

| ~148.0 | C-2 |

| ~130.0 | C-5 |

| ~125.0 | C-4a |

| ~122.0 | C-6 |

| ~118.0 | C-8 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Medium, Broad | N-H stretch |

| 1680-1660 | Strong | C=O stretch (amide) |

| 1610-1590 | Medium | C=N stretch |

| 1540-1520 | Strong | Asymmetric NO₂ stretch |

| 1360-1340 | Strong | Symmetric NO₂ stretch |

| ~3100 | Medium | Aromatic C-H stretch |

Mass Spectrometry

Mass spectrometry provides crucial information for confirming the molecular weight and fragmentation pattern of the compound.

| Technique | Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |

| ESI | Positive | 192.0404 | - |

| ESI | Negative | - | 190.0258 |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is a nitration reaction adapted from a procedure for a similar compound.[2]

Materials:

-

Quinazolin-4(3H)-one

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

Procedure:

-

In a round-bottom flask, carefully add Quinazolin-4(3H)-one to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C (ice bath).

-

Allow the reaction mixture to stir at this temperature for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly onto crushed ice with constant stirring.

-

The resulting precipitate, this compound, is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

The crude product can be recrystallized from a suitable solvent such as ethanol or acetic acid to obtain a purified solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a standard pulse program with proton decoupling. A longer acquisition time will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ as a reference (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of this compound with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample chamber. Place the KBr pellet in the sample holder and acquire the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire spectra in both positive and negative ion modes.

Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the synthesis and analytical workflow for this compound.

Caption: Synthetic pathway for this compound.

Caption: Analytical workflow for structural characterization.

References

The Therapeutic Potential of 7-Nitroquinazolin-4(3H)-one Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. The introduction of a nitro group at the 7-position can significantly influence the molecule's electronic properties and reactivity, making 7-nitroquinazolin-4(3H)-one a valuable precursor for developing novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development.

Biological Activities of this compound and Related Derivatives

While this compound itself is often utilized as a versatile intermediate for the synthesis of more complex molecules, derivatives retaining a nitro group on the quinazoline core have demonstrated significant biological activities.[1] The following sections summarize the key findings in this area.

Anticancer Activity

Research into the anticancer properties of nitro-substituted quinazolinones has identified potent derivatives with significant inhibitory effects on cancer cell lines and key oncogenic targets. While specific data for 7-nitro derivatives is limited in the readily available literature, studies on the closely related 6-nitro-4-substituted quinazoline derivatives provide valuable insights into their potential. These compounds have shown remarkable activity as Epidermal Growth Factor Receptor (EGFR) inhibitors.

Table 1: In Vitro EGFR Inhibitory Activity and Cytotoxicity of 6-Nitroquinazoline Derivatives

| Compound | Target/Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 6c | EGFR | 0.0131 | Gefitinib | 0.199 |

| HCT-116 | Superior to Gefitinib | Gefitinib | - | |

| A549 | Nearly equal to Gefitinib | Gefitinib | - | |

| 6a | EGFR | 0.032 | Gefitinib | 0.199 |

| 6b | EGFR | 0.034 | Gefitinib | 0.199 |

| 6d | EGFR | 0.049 | Gefitinib | 0.199 |

| 6e | EGFR | 0.055 | Gefitinib | 0.199 |

| 6f | EGFR | - | Gefitinib | 0.199 |

| XIV | KB cells | 2.33 | 5-Fluorouracil | 8.28 |

| CNE2 cells | 1.49 | 5-Fluorouracil | 15.1 | |

| MCF-7 cells | 5.95 | 5-Fluorouracil | 14.2 |

Data sourced from a study on 6-nitro-4-substituted quinazoline derivatives, which serve as close analogs for understanding the potential of 7-nitro derivatives.[2]

One study highlighted that the presence of a nitro group on a similar quinazolinone scaffold was not beneficial for cytotoxicity in a particular series of compounds.[3] However, another study on dihydroquinazolinone derivatives reported that a compound with a nitro-substituted phenyl group, 3-(5-nitro-2-hydroxybenzylideneamino)-2-(5-nitro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one, exhibited substantial inhibition of MCF-7 breast cancer cells.[4] This suggests that the position and overall substitution pattern of the nitro group are critical for anticancer activity.

Antimicrobial Activity

A novel series of 4-[2-(3-bromophenyl)-7-nitro-4-oxo-3,4-dihydro-3-quinazolinyl]benzoyl amino acids and their peptide analogues have been synthesized and evaluated for their antimicrobial potential. Several of these compounds demonstrated potent antifungal activity against pathogenic Candida albicans and various dermatophytes, with some also showing good bioactivity against Gram-negative bacteria.[3]

Anti-inflammatory Activity

A series of 7-nitro-2-(4-nitrophenyl)-3-substituted phenylquinazoline-4(3H)-one derivatives have been designed and evaluated as potential anti-inflammatory agents. These compounds were assessed for their ability to inhibit protein denaturation, a well-established cause of inflammation. The in vivo anti-inflammatory activity was also confirmed using the carrageenan-induced paw edema model in Wistar rats.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 7-Nitro-2-(4-Nitrophenyl)-3-Substituted Phenylquinazoline-4(3H)-One Derivatives

A common synthetic route involves a two-step process:

Step I: Synthesis of the Intermediate

-

Dissolve 2-methoxybenzoyl chloride (1 mmol) in dimethylformamide (DMF).

-

Stir the mixture at room temperature for 2 hours.

-

Add a solution of cyanuric chloride (1 mmol) in DMF and continue stirring for an additional 4 hours.

-

Wash the reaction mixture with ice-cold water and filter to isolate the crude intermediate product.

Step II: Synthesis of the Final Derivatives

-

Treat the intermediate from Step I with a substituted aniline (1 mmol) in the presence of glacial acetic acid (20 mL) and sodium acetate (0.25 mg).

-

Reflux the reaction mixture at 60–70°C for 3–4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Purify the resulting crude product by recrystallization from ethanol.

-

Confirm the structure of the final product using melting point, IR, ¹H NMR, and mass spectroscopy.[5]

In Vitro Anti-inflammatory Assay (Egg Albumin Denaturation Method)

-

Prepare reaction mixtures containing egg albumin, phosphate buffer (pH 6.4), and the test compounds at concentrations ranging from 50 to 250 µg/mL.

-

Incubate the mixtures at 37°C for 15 minutes.

-

Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

-

Measure the absorbance of the solutions at 660 nm.

-

Use Diclofenac sodium as the standard reference drug.

-

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = 100 × [(Absorbance of test sample / Absorbance of control) – 1][5]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

-

Divide Wistar rats (150–250 g) into groups (n=6).

-

Administer the test compounds (at doses of 5, 10, and 20 mg/kg), diclofenac (20 mg/kg as the standard), or the vehicle (1% CMC) orally 1 hour prior to inducing inflammation.

-

Induce paw edema by a subplantar injection of 0.1 mL of 1% carrageenan.

-

Measure the paw volume at 0, 0.5, 1, 2, 3, 4, 5, and 24 hours using a plethysmometer.

-

Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Paw volume of positive control – Paw volume of test) / Paw volume of positive control] × 100[5]

In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed human cancer cell lines (e.g., MCF-7, A549, 5637) and a normal cell line (e.g., MRC-5) in 96-well plates and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds and incubate for an additional 48 or 72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values.[4]

Signaling Pathways and Mechanisms of Action

Quinazolinone derivatives are known to exert their anticancer effects by targeting various signaling pathways crucial for cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prominent target.

EGFR Signaling Pathway

The EGFR signaling pathway plays a critical role in regulating cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.

Caption: EGFR signaling leading to cell proliferation and survival.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis and biological evaluation of novel this compound derivatives follows a structured path from chemical synthesis to biological testing.

Caption: From synthesis to lead compound identification.

Conclusion

Derivatives of this compound represent a promising class of compounds with a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The data presented in this guide, particularly the potent EGFR inhibitory activity of closely related 6-nitroquinazoline analogues, underscore the potential of this scaffold in the development of novel therapeutics. Further investigation into the synthesis and biological evaluation of a broader range of this compound derivatives is warranted to fully explore their therapeutic potential and elucidate their structure-activity relationships. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers dedicated to advancing this exciting area of medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anticancer Potential of 7-Nitroquinazolin-4(3H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct mechanistic studies on 7-Nitroquinazolin-4(3H)-one in cancer cells are limited in publicly available literature. This guide, therefore, extrapolates potential mechanisms of action based on robust evidence from studies on structurally related nitro-substituted quinazolinone derivatives, particularly 6-nitro-quinazolin-4(3H)-one analogues. The presented pathways and data should be considered as a hypothetical framework to guide future research into the specific effects of the 7-nitro isomer.

The quinazolinone scaffold is a cornerstone in the development of anticancer therapeutics, with several derivatives having reached clinical use. The introduction of a nitro group, as seen in this compound, can significantly influence the molecule's electronic properties and biological activity. This document provides an in-depth technical guide to the putative mechanisms of action of this compound in cancer cells, drawing upon the established activities of its analogues.

Core Putative Mechanisms of Action

Based on evidence from related nitro-substituted quinazolinone compounds, the anticancer effects of this compound are likely multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways.

Induction of Apoptosis

Nitro-substituted quinazolinone derivatives have been shown to be potent inducers of apoptosis in various cancer cell lines.[1][2] The proposed mechanism involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key initiating event is likely the generation of reactive oxygen species (ROS), a common feature of nitroaromatic compounds, which creates a state of oxidative stress within the cancer cell.

This oxidative stress can lead to the depolarization of the mitochondrial membrane and the subsequent release of cytochrome c into the cytosol. Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9. Activated caspase-9, in turn, activates downstream effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[1]

Simultaneously, there is evidence to suggest that nitro-substituted quinazolinones can activate the extrinsic apoptotic pathway by upregulating the expression of death receptors and activating the initiator caspase-8.[1]

Cell Cycle Arrest

Studies on 6-nitro-4-substituted quinazoline derivatives have demonstrated their ability to induce cell cycle arrest, primarily at the G2/M phase.[3][4][5] This arrest prevents cancer cells from entering mitosis, thereby inhibiting proliferation. The underlying mechanism is likely tied to the inhibition of key cell cycle regulatory proteins. Another quinazoline derivative has been shown to induce G2/M arrest in a ROS-dependent manner, suggesting a potential link between the pro-oxidant activity of the nitro group and cell cycle regulation.[6]

Inhibition of Tyrosine Kinases

The quinazoline scaffold is a well-established pharmacophore for the inhibition of tyrosine kinases, which are frequently dysregulated in cancer. Notably, derivatives of 6-nitro-4-substituted quinazolines have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3][4] EGFR is a key driver of cell proliferation, survival, and metastasis in many cancers. Inhibition of EGFR by these compounds likely occurs at the ATP-binding site of the kinase domain, preventing its autophosphorylation and the activation of downstream signaling cascades such as the PI3K/AKT and MAPK/ERK pathways.

Quantitative Data from Analogue Studies

The following tables summarize the cytotoxic and enzyme inhibitory activities of various nitro-substituted quinazolinone derivatives against different cancer cell lines. This data provides a benchmark for the potential potency of this compound.

Table 1: Cytotoxicity of Nitro-Substituted Quinazolinone Derivatives

| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 6-Nitro-4-substituted quinazoline (cpd 6c) | HCT-116 (Colon) | 0.09 | [4] |

| 6-Nitro-4-substituted quinazoline (cpd 6c) | A549 (Lung) | 0.15 | [4] |

| 3-(5-nitro-2-thienyl)-triazolo[4,3-c]quinazoline | L1210 (Leukemia) | IC100 = 12 | [2] |

| 6-nitro-thiazole-quinazolinone (cpd k6) | PC3 (Prostate) | 15.3 ± 1.3 | [7] |

| 6-nitro-thiazole-quinazolinone (cpd k6) | MCF-7 (Breast) | 18.2 ± 1.1 | [7] |

| 6-nitro-thiazole-quinazolinone (cpd k6) | HT-29 (Colon) | 19.1 ± 0.9 | [7] |

Table 2: EGFR Inhibitory Activity of 6-Nitro-4-substituted Quinazoline Derivatives

| Compound | EGFR Inhibition IC50 (nM) | Reference |

| Compound 6c | 6.7 | [4] |

| Compound 9c | 8.5 | [4] |

| Gefitinib (Reference) | 10.2 | [4] |

Detailed Experimental Protocols

The following are representative experimental protocols adapted from studies on nitro-substituted quinazolinone analogues. These can serve as a template for investigating the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., A549, HCT-116, MCF-7) in 96-well plates at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.01 to 100 µM) in triplicate and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. After treatment, harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound is yet to be established, the data from closely related nitro-substituted analogues provide a strong foundation for its potential as an anticancer agent. The putative mechanisms, including the induction of apoptosis via ROS generation, cell cycle arrest at the G2/M phase, and inhibition of key oncogenic kinases like EGFR, highlight promising avenues for further investigation.

Future research should focus on validating these hypothesized mechanisms specifically for the 7-nitro isomer. This would involve a comprehensive evaluation of its cytotoxic profile across a panel of cancer cell lines, detailed cell cycle and apoptosis studies, and enzymatic assays to identify its molecular targets. Furthermore, investigating its potential to generate ROS and the role of oxidative stress in its anticancer activity will be crucial. Such studies will be instrumental in elucidating the therapeutic potential of this compound and guiding its development as a novel cancer therapeutic.

References

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c]quinazoline on cell growth, cell cycle, induction of DNA fragmentation, and activity of caspase 3 in murine leukemia L1210 cells and fibroblast NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The quinazoline derivative, 04NB-03, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

The Gateway to Innovation: A Technical Guide to 7-Nitroquinazolin-4(3H)-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitroquinazolin-4(3H)-one, a heterocyclic organic compound, has emerged as a pivotal building block in the landscape of modern medicinal chemistry and drug discovery. Characterized by a quinazolinone core bearing a nitro group at the 7-position, this molecule serves as a versatile intermediate in the synthesis of a wide array of biologically active compounds. Its strategic importance lies in the reactivity of the nitro group, which can be readily transformed into an amino group, providing a key anchor point for further molecular elaboration. This guide delves into the discovery, history, synthesis, and physicochemical properties of this compound, with a special focus on its application in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols and spectroscopic data are provided to facilitate its practical application in the laboratory.

Introduction: The Quinazolinone Scaffold

The quinazolinone scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Derivatives of quinazolin-4(3H)-one have been extensively investigated and developed as anticancer, anti-inflammatory, antihypertensive, and antimicrobial agents.[1][2] The introduction of a nitro group at the 7-position enhances the electrophilic character of the benzene ring and provides a versatile chemical handle for the synthesis of more complex molecules.[1]

Discovery and History

Physicochemical and Spectroscopic Data

This compound typically appears as a light yellow to brown solid.[1] A summary of its key physical and spectroscopic properties is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20872-93-9 | [1] |

| Molecular Formula | C₈H₅N₃O₃ | [1] |

| Molecular Weight | 191.14 g/mol | [1] |

| Appearance | Light yellow to brown solid | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (Polysol) | δ (ppm): 8.3 (s, 1H), 8.1 (d, 1H), 7.9 (d, 1H), 7.4 (d, 1H) | [3] |

| Crystal Structure | The crystal structure reveals intermolecular N-H⋯O hydrogen bonds, forming centrosymmetric dimers. These dimers are further linked by weak C-H⋯O and C-H⋯N hydrogen bonds and π-π stacking interactions into a three-dimensional network. | [4] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nitration of the parent quinazolin-4(3H)-one. The following is a detailed experimental protocol adapted from the well-established synthesis of the analogous 6-nitroquinazolin-4(3H)-one.[5]

Experimental Protocol: Nitration of Quinazolin-4(3H)-one

Materials:

-

Quinazolin-4(3H)-one

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Ethanol

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve quinazolin-4(3H)-one (0.15 mol) in 78 ml of concentrated sulfuric acid at 303 K over 1 hour.

-

Prepare a nitrating mixture by carefully adding 21 ml of fuming nitric acid to 18 ml of concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the flask containing the quinazolin-4(3H)-one solution under vigorous stirring, ensuring the temperature does not exceed 303 K.

-

Continue stirring the reaction mixture for 1 hour at a temperature not exceeding 303 K, followed by an additional hour at room temperature.

-

Carefully add 45 ml of fuming nitric acid dropwise to the reaction mixture over 1 hour at room temperature.

-

Allow the reaction mixture to stand at room temperature for 10 hours.

-

Pour the contents of the flask onto a large volume of crushed ice.

-

Collect the resulting precipitate by filtration and wash thoroughly with water until the filtrate is neutral.

-

Dry the crude product and recrystallize from ethanol to obtain pure this compound.

Role in Drug Discovery and Development

The primary utility of this compound in drug discovery lies in its role as a key intermediate for the synthesis of 7-aminoquinazolin-4(3H)-one. The reduction of the nitro group to an amine is a critical step that opens up a plethora of possibilities for further chemical modifications.

Synthesis of Kinase Inhibitors

The 7-amino group of the quinazolinone core serves as a crucial attachment point for various side chains that can interact with the active site of protein kinases. Many potent and selective kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2), are based on the 7-aminoquinazolin-4(3H)-one scaffold.[6][7][8] These inhibitors have shown significant promise as anticancer agents.[2][9]

Targeted Signaling Pathways

Quinazolinone-based kinase inhibitors derived from this compound interfere with key signaling pathways that are often dysregulated in cancer. For instance, EGFR inhibitors block the downstream signaling cascades responsible for cell proliferation, survival, and metastasis. Similarly, VEGFR-2 inhibitors disrupt angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its unassuming structure belies its immense utility as a versatile synthetic intermediate. The ability to readily introduce an amino group at the 7-position has paved the way for the development of a new generation of targeted therapeutics, particularly in the realm of oncology. As our understanding of the molecular drivers of disease continues to evolve, the demand for innovative chemical scaffolds will undoubtedly grow, ensuring that this compound will remain a valuable tool in the arsenal of medicinal chemists for years to come.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 7-Nitro-quinazolin-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Quinazolin-4(3H)-one Scaffold: A Privileged Core in Drug Discovery with a Focus on 7-Nitro Analogs

A Technical Guide for Researchers and Drug Development Professionals

The quinazolin-4(3H)-one nucleus is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of biologically active compounds. This bicyclic heterocyclic system serves as a privileged scaffold, lending itself to structural modifications that yield potent inhibitors of various therapeutic targets. This technical guide delves into the potential therapeutic targets of quinazolin-4(3H)-one analogs, with a specific interest in derivatives of 7-Nitroquinazolin-4(3H)-one. While this starting material is a valuable intermediate in chemical synthesis, allowing for diverse chemical transformations, a significant gap exists in the literature regarding the direct biological evaluation of its immediate analogs.[1] This guide will, therefore, provide a comprehensive overview of the targets identified for the broader quinazolin-4(3H)-one class, with the logical inference that these targets are highly relevant for future investigations into 7-nitro and 7-amino substituted derivatives.

Key Therapeutic Targets of Quinazolin-4(3H)-one Analogs

The primary therapeutic area for quinazolin-4(3H)-one derivatives is oncology, where they have been extensively investigated as inhibitors of key signaling molecules that drive cancer progression. The main targets identified are protein kinases, particularly those involved in cell proliferation, survival, and angiogenesis.

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth and differentiation. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for potent and selective EGFR tyrosine kinase inhibitors.[2][3]

Signaling Pathway:

Caption: EGFR Signaling Pathway and Inhibition by Quinazolin-4(3H)-one Analogs.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can effectively starve tumors of their blood supply. Several quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against VEGFR-2.

Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a crucial regulator of the cell cycle, and its aberrant activity can lead to uncontrolled cell division, a characteristic of cancer. Quinazolin-4(3H)-one analogs have been identified as inhibitors of CDK2, suggesting their potential to induce cell cycle arrest.[2][3]

Human Epidermal Growth Factor Receptor 2 (HER2)

HER2, another member of the ErbB family of receptor tyrosine kinases, is overexpressed in a subset of breast and other cancers. Similar to EGFR, quinazolin-4(3H)-one derivatives have been shown to target and inhibit HER2 signaling.[2][3]

Quantitative Data on Quinazolin-4(3H)-one Analogs

The following tables summarize the inhibitory activities of various quinazolin-4(3H)-one derivatives against different cancer cell lines and protein kinases. It is important to note that these are not direct analogs of this compound but represent the broader class of compounds.

Table 1: In Vitro Anticancer Activity of Quinazolin-4(3H)-one Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3j | MCF-7 (Breast) | 0.20 ± 0.02 | [3] |

| Compound 2j | MCF-7 (Breast) | 3.79 ± 0.96 | [3] |

| Lapatinib (Control) | MCF-7 (Breast) | 5.9 ± 0.74 | [3] |

| Compound 3g | A2780 (Ovarian) | 0.14 ± 0.03 | [2] |

| Lapatinib (Control) | A2780 (Ovarian) | 12.11 ± 1.03 | [2] |

Table 2: Enzyme Inhibitory Activity of Quinazolin-4(3H)-one Derivatives

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Compound 2i | CDK2 | 0.173 ± 0.012 | [2] |

| Compound 3i | CDK2 | 0.177 ± 0.032 | [2] |

| Imatinib (Control) | CDK2 | 0.131 ± 0.015 | |

| Compound 2i | HER2 | Potent Inhibitor | [2][3] |

| Compound 3i | HER2 | Potent Inhibitor | [2][3] |

| Compound 2i | EGFR | Potent Inhibitor | [2][3] |

| Compound 3i | EGFR | Potent Inhibitor | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are generalized protocols for key experiments cited in the evaluation of quinazolin-4(3H)-one analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Workflow:

Caption: General workflow for an MTT-based cytotoxicity assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of the test compounds (quinazolin-4(3H)-one analogs) and a vehicle control.

-

Incubation: The plates are incubated for a period, typically 48 to 72 hours, under standard cell culture conditions.

-

MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Formation: Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

In Vitro Kinase Inhibition Assay

These assays are designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.

Workflow:

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains the purified kinase, a specific substrate (a peptide or protein that the kinase phosphorylates), and adenosine triphosphate (ATP) as the phosphate donor.

-

Inhibitor Addition: The quinazolin-4(3H)-one analogs are added to the wells at various concentrations.

-

Incubation: The reaction is incubated for a defined period to allow the kinase to phosphorylate the substrate.

-

Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as:

-

Antibody-based detection: Using an antibody that specifically recognizes the phosphorylated form of the substrate.

-

Luminescence-based detection: Measuring the amount of ATP remaining in the reaction, as kinase activity consumes ATP.

-

-

Data Analysis: The kinase activity in the presence of the inhibitor is compared to the activity in its absence, and the IC50 value is calculated.

Future Directions and the Promise of this compound Analogs

While the therapeutic potential of the broader quinazolin-4(3H)-one class is well-established, the specific exploration of this compound analogs remains a largely untapped area of research. The 7-nitro group offers a versatile chemical handle for further derivatization.[1] A common and synthetically accessible route involves the reduction of the nitro group to a 7-amino functionality. This amino group can then be readily modified to introduce a wide variety of substituents, allowing for the systematic exploration of the structure-activity relationship (SAR) at this position.

Logical Relationship for Future Research:

Caption: A proposed workflow for the development of novel 7-substituted quinazolin-4(3H)-one analogs.

Given the potent activity of many quinazolin-4(3H)-one derivatives as kinase inhibitors, it is highly probable that novel 7-substituted analogs will also exhibit activity against targets such as EGFR, VEGFR-2, CDK2, and HER2. Further research in this area is warranted to unlock the full therapeutic potential of this promising chemical scaffold.

References

In Silico Prediction of 7-Nitroquinazolin-4(3H)-one Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the biological activity of 7-Nitroquinazolin-4(3H)-one, a heterocyclic compound with a quinazolinone core known for its diverse pharmacological potential. The quinazolinone scaffold is a recognized pharmacophore present in numerous bioactive molecules, exhibiting anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4] The addition of a nitro group at the 7-position offers a key site for chemical modification, making this compound a versatile starting point for drug discovery.[5] This document details the application of key computational techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore analysis, to elucidate the potential bioactivities and mechanisms of action of this compound. Furthermore, it provides standardized protocols for the experimental validation of in silico findings, ensuring a robust and reliable drug discovery workflow.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a synthetic organic molecule that serves as a valuable intermediate in the synthesis of more complex pharmaceutical and agrochemical agents.[5] The quinazolinone ring system is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] In silico bioactivity prediction plays a crucial role in modern drug discovery by enabling the rapid and cost-effective screening of virtual compound libraries, prioritization of candidates for synthesis and experimental testing, and elucidation of potential mechanisms of action.[6][7][8] This approach significantly accelerates the drug development pipeline by focusing resources on the most promising molecules.[9]

In Silico Methodologies for Bioactivity Prediction

The prediction of the biological activity of this compound can be approached through a combination of ligand-based and structure-based computational methods.[10][11]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities.[12][13] A typical QSAR workflow involves data set preparation, calculation of molecular descriptors, model generation, and rigorous validation.[14][15]

Table 1: Hypothetical QSAR Data for a Series of 7-Substituted Quinazolinone Derivatives

| Compound ID | Substitution at R7 | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | IC50 (µM) - Target X |

| QN-NO2 | -NO2 | 191.14 | 1.25 | 85.9 | 5.2 |

| QN-H | -H | 146.15 | 1.05 | 46.5 | 15.8 |

| QN-Cl | -Cl | 180.59 | 1.85 | 46.5 | 8.1 |

| QN-NH2 | -NH2 | 161.16 | 0.65 | 72.5 | 12.5 |

| QN-OH | -OH | 162.15 | 0.85 | 66.7 | 10.3 |

-

Data Collection: Compile a dataset of quinazolinone analogs with experimentally determined biological activities (e.g., IC50 values) against a specific target.[16]

-

Molecular Descriptor Calculation: For each molecule, calculate a variety of 1D, 2D, and 3D descriptors, such as molecular weight, logP, topological polar surface area, and electronic properties.[17]

-

Data Splitting: Divide the dataset into a training set (typically 70-80%) for model building and a test set for external validation.[15]

-

Model Generation: Employ statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) or Random Forest to build the QSAR model.[13]

-

Model Validation: Assess the statistical significance and predictive power of the model using parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and predictive R² (pred_R²) for the external test set.[14]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex.[2][18][19] This structure-based approach provides insights into binding affinity, key intermolecular interactions, and potential mechanisms of inhibition.[4]

Table 2: Hypothetical Molecular Docking Results for this compound Against Various Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Activity |

| EGFR Tyrosine Kinase | 2J6M | -8.5 | Met793, Lys745, Asp855 | Anticancer |

| COX-2 | 5KIR | -7.9 | Arg120, Tyr355, Ser530 | Anti-inflammatory |

| Acetylcholinesterase | 4EY7 | -9.1 | Trp86, Tyr337, Phe338 | Neuroprotective |

| NF-κB (p50/p65) | 1VKX | -7.2 | Arg57, Cys59, Glu63 | Anti-inflammatory |

-

Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges. Prepare the 3D structure of this compound and define its rotatable bonds.[2][4]

-

Grid Box Generation: Define a grid box that encompasses the active site of the target protein.[4][18]

-

Docking Simulation: Perform the docking using a suitable algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.[2]

-

Analysis of Results: Analyze the docked poses based on their binding energies and clustering. Visualize the protein-ligand complex to identify key interactions like hydrogen bonds and hydrophobic interactions.[2][18]

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.[3][20][21]

-

Ligand Set Preparation: Collect a set of structurally diverse molecules known to be active against a particular target.

-

Conformational Analysis: Generate a representative set of low-energy conformations for each ligand.

-

Pharmacophore Feature Identification: Identify common chemical features among the active ligands, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.[3][20]

-

Pharmacophore Model Generation and Validation: Generate a 3D pharmacophore model and validate its ability to distinguish between active and inactive compounds.[21]

-

Virtual Screening: Use the validated pharmacophore model as a 3D query to screen a database of compounds, including this compound, to identify potential hits.[22]

Potential Signaling Pathways and Mechanisms of Action

Based on the known activities of quinazolinone derivatives, this compound may modulate several key signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for cell growth and proliferation, and its dysregulation is implicated in cancer.[5][23] Quinazolinones are known to inhibit EGFR tyrosine kinase.[24]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[1][25][26][27] Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[28][29][30][31]

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine.[6][12][32][33][34] Inhibitors of AChE are used in the treatment of Alzheimer's disease.

Experimental Validation of In Silico Predictions

It is imperative to validate in silico predictions through in vitro and/or in vivo experiments to confirm the bioactivity of this compound.[11][35][36][37]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][38][39]

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[39]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value of the compound.

Enzyme Inhibition Assay

Enzyme inhibition assays are used to determine the ability of a compound to interfere with enzyme activity.[40][41][42][43][44]

-

Reagent Preparation: Prepare solutions of the target enzyme, substrate, buffer, and various concentrations of this compound.[40]

-

Assay Setup: In a 96-well plate, add the buffer, enzyme, and inhibitor (or vehicle control).

-

Pre-incubation: Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.[42]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value.[42]

Conclusion

This technical guide outlines a systematic in silico approach for predicting the bioactivity of this compound. By integrating QSAR modeling, molecular docking, and pharmacophore analysis, researchers can efficiently generate hypotheses regarding the potential therapeutic applications of this compound. The provided diagrams of key signaling pathways offer a visual framework for understanding potential mechanisms of action. Crucially, the detailed protocols for experimental validation are essential for confirming these computational predictions and advancing the development of novel therapeutics based on the versatile quinazolinone scaffold.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 4. chem.uwec.edu [chem.uwec.edu]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Acetylcholinesterase: Reaction & Mechanism of Action | Study.com [study.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 13. neovarsity.org [neovarsity.org]

- 14. An automated framework for QSAR model building - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. SOP for QSAR Modeling in Drug Discovery – SOP Guide for Pharma [pharmasop.in]

- 17. quora.com [quora.com]

- 18. medium.com [medium.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. columbiaiop.ac.in [columbiaiop.ac.in]

- 22. youtube.com [youtube.com]

- 23. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 24. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 27. creative-diagnostics.com [creative-diagnostics.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 31. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 32. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 33. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 34. medlink.com [medlink.com]

- 35. globalresearchonline.net [globalresearchonline.net]

- 36. Target-Based Drug Discovery Meets AI and Multiomics | Technology Networks [technologynetworks.com]

- 37. mdpi.com [mdpi.com]

- 38. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 39. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 40. superchemistryclasses.com [superchemistryclasses.com]

- 41. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 42. benchchem.com [benchchem.com]

- 43. researchgate.net [researchgate.net]

- 44. benchchem.com [benchchem.com]

The Versatility of 7-Nitroquinazolin-4(3H)-one: A Scaffold for Medicinal Chemistry Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Among its derivatives, 7-nitroquinazolin-4(3H)-one stands out as a particularly valuable starting material for the synthesis of novel therapeutic agents. The presence of the nitro group at the 7-position offers a versatile handle for chemical modification, primarily through its reduction to an amine, which then opens up a vast chemical space for derivatization. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of compounds derived from the this compound scaffold.

Chemical Synthesis and Derivatization

The primary utility of this compound in medicinal chemistry lies in its role as a key intermediate. The synthetic journey typically begins with the reduction of the nitro group to form 7-aminoquinazolin-4(3H)-one. This transformation is a critical gateway to a multitude of derivatives with diverse pharmacological profiles.

Key Synthetic Transformations:

-